5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine
Description
Properties
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5O/c1-19-10-3-2-7(13)4-8(10)9-5-15-6-11-16-12(14)17-18(9)11/h2-6H,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEAUQZXFVDIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CN=CC3=NC(=NN23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Ring Formation via Cyclocondensation
The triazolo[1,5-a]pyrazine scaffold is typically constructed through cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with pre-functionalized pyrazine precursors. For example, 2-chloropyrazine serves as a starting material in a reaction with hydrazine hydrate under controlled pH conditions (pH 6) to form a dihydropyrazine intermediate. Subsequent treatment with trifluoroacetic anhydride and methanesulfonic acid facilitates cyclization into the triazole ring.
For the target compound, introducing the 5-fluoro-2-methoxyphenyl group may require functionalizing the pyrazine ring prior to cyclocondensation. A plausible route involves:
- Suzuki-Miyaura Coupling : Attaching a boronic ester of 5-fluoro-2-methoxybenzene to a halogenated pyrazine (e.g., 2-chloro-5-iodopyrazine).
- Cyclization : Reacting the substituted pyrazine with hydrazine to form the triazole ring.
Key parameters include:
Alternative Route: Post-Modification of Preformed Triazolo-Pyrazine
An alternative strategy synthesizes the triazolo-pyrazine core first, followed by introducing the aryl group. This method avoids steric hindrance during cyclization.
Example Protocol :
- Synthesize unsubstitutedtriazolo[1,5-a]pyrazin-2-amine via hydrazine and 2-chloropyrazine.
- Perform electrophilic aromatic substitution (EAS) or cross-coupling to install the 5-fluoro-2-methoxyphenyl group.
Challenges :
- Regioselectivity in EAS due to the electron-rich triazole ring.
- Compatibility of coupling reagents with the amine functionality.
Functional Group Introduction and Optimization
Fluorine and Methoxy Substituent Incorporation
The 5-fluoro-2-methoxyphenyl group is critical for the compound’s bioactivity. Two primary methods dominate:
A. Direct Functionalization of Pyrazine :
- Fluorination : Use of Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the 5-position.
- Methoxylation : Nucleophilic substitution with sodium methoxide on a chlorinated precursor.
B. Pre-Substituted Aryl Boronates :
Suzuki coupling with 5-fluoro-2-methoxybenzene boronic acid ensures precise regiochemistry.
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Direct Fluorination | 45–55 | 88 | DMF, 100°C, 12 h |
| Suzuki Coupling | 70–80 | 95 | Pd(PPh3)4, K2CO3, 80°C, 6 h |
Amine Group Protection and Deprotection
The primary amine at position 2 requires protection during synthesis. Common strategies include:
- Boc Protection : Using di-tert-butyl dicarbonate in THF.
- Deprotection : Acidic conditions (HCl/dioxane) to regenerate the amine.
Industrial Scalability and Process Optimization
Solvent and Catalyst Selection
Purification Techniques
- Crystallization : MTBE (methyl tert-butyl ether) is effective for isolating the final product.
- Chromatography : Silica gel chromatography resolves intermediates with polar functional groups.
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations | Scalability |
|---|---|---|---|
| Cyclocondensation | Fewer steps, high atom economy | Low regioselectivity | Moderate |
| Post-Modification | High functional group compatibility | Multiple protection steps | High |
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. Studies have demonstrated that the incorporation of triazole moieties can enhance the efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's structural features may facilitate interactions with microbial targets, leading to inhibition of growth .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce cytotoxic effects on cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression . Further exploration through molecular docking studies has indicated favorable binding interactions with key cancer-related proteins, suggesting potential as a lead compound in anticancer drug development .
Synthesis of Derivatives
The synthesis of 5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine can be achieved through various synthetic routes involving the reaction of appropriate precursors. The ability to modify functional groups allows for the generation of a library of derivatives that can be screened for enhanced biological activity .
Case Studies
- Synthesis and Biological Evaluation : A recent study synthesized several derivatives based on the core structure of this compound and evaluated their biological activities. Results showed that certain modifications led to compounds with improved antibacterial and anticancer activities compared to the parent compound .
- Molecular Docking Studies : Computational studies have been conducted to assess the binding affinity of the compound and its derivatives towards various biological targets. These studies provide insights into how structural variations affect biological activity and help in rational drug design .
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazolopyrimidines and triazolopyrazines, focusing on substituent effects, physicochemical properties, and inferred pharmacological relevance.
Structural Analogues and Substituent Effects
Biological Activity
5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine is a heterocyclic compound characterized by its unique structure, which includes a triazole ring fused to a pyrazine moiety. This compound has gained interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The molecular formula is CHFNO, with a molecular weight of approximately 244.22 g/mol .
Chemical Structure and Properties
The compound features:
- Fluoro and Methoxy Substituents : These substituents may influence the compound's biological activity by altering its interaction with biological targets.
Structural Representation
| Component | Structure |
|---|---|
| Triazole-Pyrazine Core | Triazole-Pyrazine Core |
| Fluoro Group | Fluoro Group |
| Methoxy Group | Methoxy Group |
Research indicates that compounds with similar structures often exhibit interactions with phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways. Inhibiting these enzymes could lead to various therapeutic effects .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine | Structure | Different fluorine and methoxy positions may affect biological activity. |
| 5-(4-Fluoro-3-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine | Structure | Variations in substituent positioning can lead to different pharmacological profiles. |
| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives | Structure | Generally exhibit different types of biological activities but lack the specific substituents present in the target compound. |
Case Studies and Research Findings
While direct studies on this specific compound are sparse, related research provides valuable insights:
- Antiproliferative Activity : Compounds similar to the triazolo-pyrazine series have demonstrated significant antiproliferative effects against various cancer cell lines such as breast and lung cancer . The mechanism of action often involves targeting cellular pathways that regulate cell growth and apoptosis.
- Enzymatic Inhibition : Other derivatives within this chemical class have shown potential as inhibitors of key enzymes involved in cancer progression and inflammation . These findings suggest that this compound may also possess similar inhibitory properties.
Future Directions for Research
Given the preliminary findings and structural characteristics of this compound:
- In-depth Mechanistic Studies : Future research should focus on elucidating the specific mechanisms of action through which this compound exerts its biological effects.
- Pharmacological Profiling : Comprehensive profiling against various biological targets will help establish its therapeutic potential.
- Synthesis and Derivative Exploration : Investigating derivatives with modified substituents could lead to compounds with enhanced efficacy or reduced toxicity.
Q & A
Basic: What are the standard synthetic routes for 5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine?
Methodological Answer:
The synthesis typically involves a multi-step process starting with the preparation of triazolopyrazine intermediates. A key step is the demethylation of methoxy groups using boron tribromide (BBr₃) in dichloromethane (DCM), followed by hydrolysis with methanol to yield the final amine derivative. For example, BBr₃ (5 eq.) in DCM at room temperature for 4 hours achieves high yields (~86%) of the target compound . Intermediate purification often employs column chromatography with gradients of ethyl acetate and light petroleum (e.g., 3:7 ratio) .
Advanced: How can reaction conditions be optimized for introducing fluorophenyl substituents into triazolopyrazine derivatives?
Methodological Answer:
Optimization involves solvent selection, catalyst use, and reaction monitoring. Polar aprotic solvents like dioxane or DMF enhance nucleophilic substitution efficiency, as seen in fluorophenyl coupling reactions . Microwave-assisted synthesis (e.g., 60°C for 3 hours) accelerates reaction kinetics while maintaining yield . Monitoring via TLC (using EtOAc/light petroleum systems) ensures completion before workup. For sterically hindered substrates, catalytic bases like triethylamine (TEA) improve regioselectivity .
Basic: What analytical techniques are used to confirm the molecular structure of this compound?
Methodological Answer:
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy, fluorophenyl) and heterocyclic protons .
- X-ray crystallography : Resolves crystal packing and absolute configuration, as demonstrated for analogous triazolopyrazines (e.g., m.p. 573 K crystals grown via methanol recrystallization) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₉N₅, MW 135.13) .
Advanced: How can researchers resolve contradictions in adenosine A2A receptor binding affinity data for this compound?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., radioligand choice, membrane preparation). To address this:
- Use standardized radioligand displacement assays (e.g., [³H]SCH58261) with HEK293 cells expressing human A2A receptors .
- Validate results via orthogonal methods like fluorescence resonance energy transfer (FRET) with conjugated probes (e.g., Alexa Fluor 488 derivatives) .
- Conduct mutational studies to identify receptor residues critical for binding, as fluorophenyl groups may interact with hydrophobic pockets .
Basic: What biological activities are associated with triazolopyrazine derivatives like this compound?
Methodological Answer:
Triazolopyrazines are primarily adenosine receptor antagonists. This compound shows:
- A2A receptor antagonism : IC₅₀ values in the nanomolar range, comparable to reference antagonists like SCH420814 .
- CNS penetration : Demonstrated in rodent models for Parkinson’s disease, attributed to the fluorophenyl group enhancing blood-brain barrier permeability .
- Preliminary cytotoxicity screens (e.g., MTT assays) should be performed to rule off-target effects .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer:
SAR strategies include:
- Substituent variation : Replace the 5-fluoro-2-methoxyphenyl group with bioisosteres (e.g., thiophene) to modulate lipophilicity .
- Heterocycle modification : Substitute the triazolo ring with pyrimidine or quinazoline moieties to enhance receptor fit .
- Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to predict interactions with A2A receptor residues (e.g., Phe168, Glu169) .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Methanol or ethanol recrystallization yields high-purity crystals, as shown for structurally similar compounds .
- Flash chromatography : Employ silica gel with gradient elution (e.g., EtOAc/light petroleum from 2:8 to 3:7) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
Advanced: How can fluorescent probes based on this compound be synthesized for receptor imaging?
Methodological Answer:
Probes are synthesized via:
- Amide coupling : React the primary amine with activated fluorophores (e.g., Alexa Fluor 488 TFP ester) in DMF/Na₂B₄O₇ buffer (pH 8.5) .
- Click chemistry : Attach alkyne-modified derivatives to azide-functionalized dyes using Cu(I) catalysis .
- Validate probe functionality via confocal microscopy and competitive binding assays .
Basic: What are the stability considerations for this compound under storage?
Methodological Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the fluorophenyl group .
- Moisture sensitivity : Desiccate with silica gel to avoid hydrolysis of the triazolo ring .
- Long-term stability : Monitor via periodic HPLC analysis (retention time shifts indicate degradation) .
Advanced: How can computational modeling predict metabolic pathways for this compound?
Methodological Answer:
- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 (CYP) oxidation sites (e.g., methoxy demethylation) .
- Docking simulations : Predict interactions with CYP3A4/2D6 isoforms to assess first-pass metabolism .
- Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
